tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 107017-73-2
VCID: VC20740696
InChI: InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12)
SMILES: CC(C)(C)OC(=O)NC1(CC1)CO
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

CAS No.: 107017-73-2

Cat. No.: VC20740696

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate - 107017-73-2

CAS No. 107017-73-2
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
Standard InChI InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12)
Standard InChI Key HFMAZNJKNNRONT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC1)CO
Canonical SMILES CC(C)(C)OC(=O)NC1(CC1)CO

Chemical Identity and Structure

Basic Information

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate is identified by the CAS registry number 107017-73-2 and MDL number MFCD09749954 . The compound has a well-defined molecular structure with the formula C9H17NO3 and a precise molecular weight of 187.24 g/mol (or 187.2362 g/mol by some calculations) . The structure features a cyclopropyl ring with a hydroxymethyl group and a carbamate functional group at a tertiary carbon position.

Structural Characteristics

The chemical structure can be represented in various formats:

  • SMILES notation: C(OC(C)(C)C)(=O)NC1(CO)CC1

  • InChI: InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12)

  • InChIKey: HFMAZNJKNNRONT-UHFFFAOYSA-N

The compound features a cyclopropyl ring with a hydroxymethyl group and a carbamate functional group, both attached to the same carbon atom of the cyclopropane ring. The carbamate group contains a tert-butyl moiety, which serves as a protecting group in many synthetic applications.

Synonyms and Nomenclature

Common Names

This compound is known by several synonyms in the scientific literature and commercial catalogs:

  • Boc-ACPC-ol

  • Boc-1-Aminocyclopropylmethanol

  • N-Boc-1-Aminocyclopropylmethanol

  • 1-(Boc-amino)cyclopropylmethanol

  • Boc-1-aminocyclopropane methanol

  • 1-Boc-Amino-cyclopropanemethanol

  • N-BOC-1-AMINO-CYCLOPROPANEMETHANOL

Systematic Nomenclature

The systematic IUPAC name for this compound is tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate . Alternative systematic names include:

  • [1-(Hydroxymethyl)cyclopropyl]carbamic acid tert-butyl ester

  • [1-(tert-Butoxycarbonylamino)cyclopropyl]methanol

  • Carbamic acid, [1-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester (9CI)

Physical and Chemical Properties

Physical State and Appearance

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate exists as a crystalline solid at room temperature . Its appearance is described as ranging from a white to orange to green powder or crystal . The variation in color might be due to the presence of impurities or different crystalline forms.

Thermal Properties

The compound's thermal properties are well-documented:

PropertyValueSource
Melting Point81.0 to 85.0 °C
Melting Point (alternative measurement)83 °C
Boiling Point294.5±9.0 °C (Predicted)

Additional Physical and Chemical Parameters

Other important physical and chemical parameters include:

PropertyValueSource
Density1.11±0.1 g/cm³ (Predicted)
pKa12.24±0.20 (Predicted)
Storage RecommendationsKeep in dark place, sealed, dry, at room temperature

Synthesis and Preparation Methods

Laboratory Synthesis

One documented method for preparing tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate involves the reduction of a corresponding ester:

"To a solution of the ester (1.18 g, 5.15 mL) in THF (10 mL) under nitrogen was added a solution of LiBH₄ (200 mg, 9.2 mmol) in THF (10 mL) dropwise over 10 minutes. The reaction was stirred at room temperature for 17.5 hours, then was cooled to 0°C."

This procedure resulted in the formation of the alcohol as a white solid with a yield of 61% .

Oxidation Procedure

The hydroxymethyl group of the compound can be oxidized to an aldehyde using the Swern oxidation:

"To a solution of oxalyl dichloride (277 mg, 2.2 mmol) in DCM (5 mL) was added DMSO (1 mL) and NEt₃ (333 mg, 3.3 mmol). The resulting solution was stirred at -78°C for 1h. Then a solution of compound 2 (200 mg, 1.1 mmol) in 2 mL DCM was added."

This reaction results in tert-butyl 1-formylcyclopropylcarbamate with an impressive yield of 99% .

An alternative oxidation method uses different reagents:

"To a solution of the alcohol (389 mg, 2.08 mmol) in CH₂Cl₂ (11 mL), cooled to 0°C, was added crushed, dried 3 molecular sieves (1.05 g), NMO (382 mg, 3.26 mmol) and TPAP (76 mg, 0.22 mmol)."

This alternative procedure yielded the aldehyde as a white solid with a 90% yield .

ManufacturerProduct NumberPackagingPrice (USD)Updated
TCI ChemicalB4251200mg$412024-03-01
TCI ChemicalB42511g$1322024-03-01
TRCB809783250mg$902021-12-16
Apollo ScientificOR3500171g$372021-12-16
ChemSceneCS-D01805g$782021-12-16

This price information demonstrates the varying cost structures across different suppliers and quantity options .

Spectroscopic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) data is available for the compound and its derivatives:

For tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate:

  • ¹H NMR (CDCl₃) δ 0.81 (s, 4H), 1.43 (s, 9H), 3.52 (br. s, 1H), 3.58 (s, 2H), 5.12 (br. s, 1H)

For the corresponding aldehyde derivative:

  • ¹H NMR (CDCl₃) δ 1.27-1.37 (m, 2H), 1.40-1.52 (m, 2H), 1.46 (s, 9H), 5.22 (br. s, 1H), 9.16 (s, 1H)

These spectral data are valuable for confirming the structure and purity of the compound and its derivatives.

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